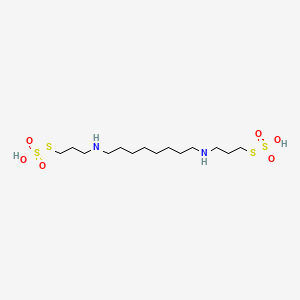
S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen thiosulfate: is a complex organosulfur compound It is characterized by its unique structure, which includes multiple functional groups such as thiosulfate, amino, and sulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen thiosulfate typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Thiosulfation: Introduction of the thiosulfate group through reactions with thiosulfuric acid or its derivatives.
Amination: Incorporation of amino groups via reactions with amines or ammonia under controlled conditions.
Sulfanylation: Addition of sulfanyl groups using thiol compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. Key steps include:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Techniques like crystallization, distillation, and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or hydroxides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, hydroxides.
Major Products:
Oxidation Products: Sulfonic acids, disulfides.
Reduction Products: Thiols, amines.
Substitution Products: Halogenated compounds, hydroxylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: Intermediate in the synthesis of more complex organosulfur compounds.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with sulfur-containing substrates.
Biochemical Probes: Used in studies to understand sulfur metabolism and related pathways.
Medicine:
Drug Development: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Diagnostic Agents: Utilized in the development of diagnostic tools for detecting sulfur-related metabolic disorders.
Industry:
Material Science: Incorporated into polymers and coatings to enhance properties like durability and resistance to oxidation.
Agriculture: Used in formulations of fertilizers and pesticides to improve efficacy and stability.
Mecanismo De Acción
The mechanism of action of S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen thiosulfate involves its interaction with various molecular targets and pathways. Key aspects include:
Molecular Targets: Enzymes and proteins that contain or interact with sulfur groups.
Pathways Involved: Sulfur metabolism pathways, redox regulation, and signal transduction pathways involving sulfur-containing molecules.
Comparación Con Compuestos Similares
- S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen sulfate
- S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen sulfite
Comparison:
- Structural Differences: While similar in structure, the presence of different functional groups (e.g., sulfate vs. thiosulfate) can significantly alter their chemical properties and reactivity.
- Reactivity: The thiosulfate group in S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen thiosulfate provides unique reactivity compared to its sulfate and sulfite analogs.
- Applications: The unique properties of the thiosulfate group make this compound particularly useful in applications requiring redox activity and sulfur metabolism studies.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
35871-57-9 |
|---|---|
Fórmula molecular |
C14H32N2O6S4 |
Peso molecular |
452.7 g/mol |
Nombre IUPAC |
1,8-bis(3-sulfosulfanylpropylamino)octane |
InChI |
InChI=1S/C14H32N2O6S4/c17-25(18,19)23-13-7-11-15-9-5-3-1-2-4-6-10-16-12-8-14-24-26(20,21)22/h15-16H,1-14H2,(H,17,18,19)(H,20,21,22) |
Clave InChI |
ZPUGBHTTZKNQNS-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCNCCCSS(=O)(=O)O)CCCNCCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


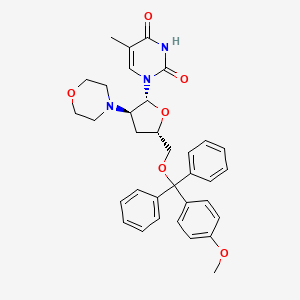
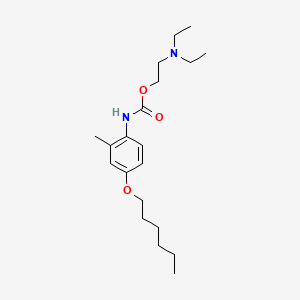
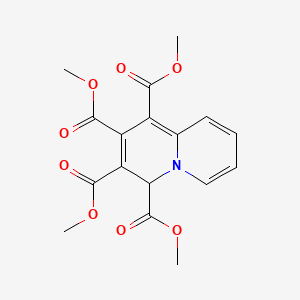

![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
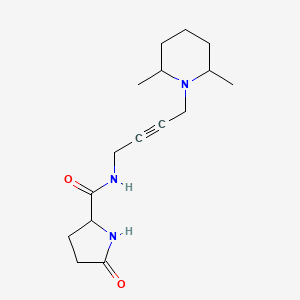

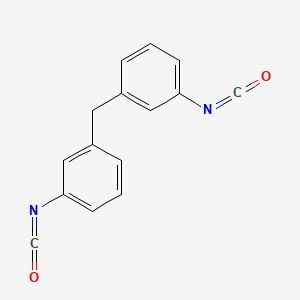
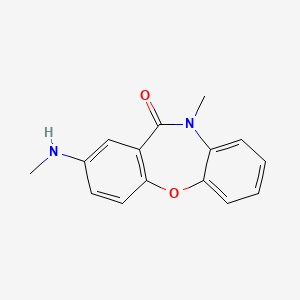

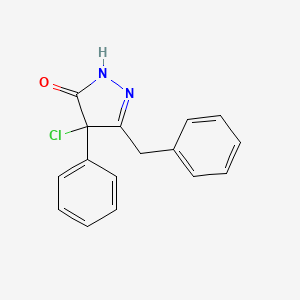
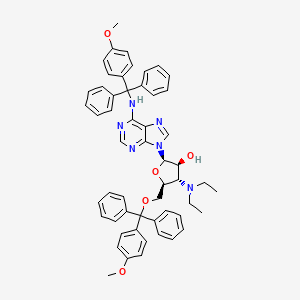
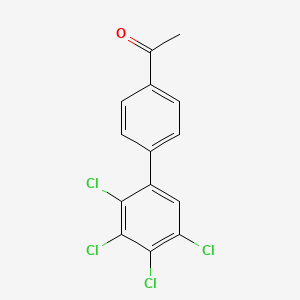
acetic acid](/img/structure/B12802654.png)
